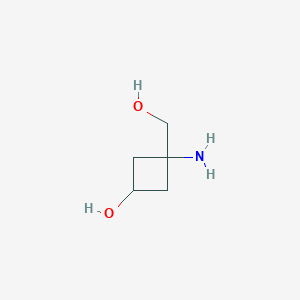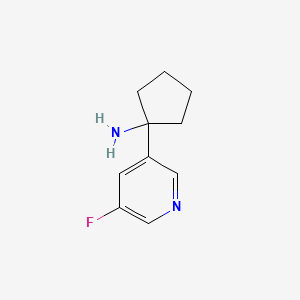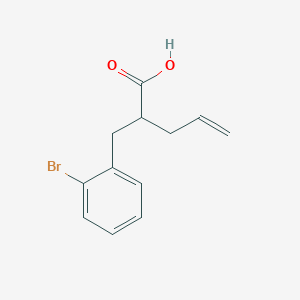
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is an organic compound belonging to the class of imidazolidinones It features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a 4-chlorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride typically involves the condensation of 4-chlorobenzaldehyde with ethylenediamine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include:
Condensation: 4-chlorobenzaldehyde and ethylenediamine are reacted in the presence of a suitable solvent such as ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization under acidic conditions, often using hydrochloric acid.
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the cyclized product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Hydroxylated imidazolidinone compounds.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but differs in the ring structure.
3-(4-Fluorophenyl)imidazolidin-4-onehydrochloride: Similar structure with a fluorine substituent instead of chlorine.
Imidazolidin-4-one derivatives: Various derivatives with different substituents on the imidazolidinone ring.
Uniqueness
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H10Cl2N2O |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)imidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-7-1-3-8(4-2-7)12-6-11-5-9(12)13;/h1-4,11H,5-6H2;1H |
InChI-Schlüssel |
QHBWKWIRPVSDNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(CN1)C2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)


![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)

![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)





